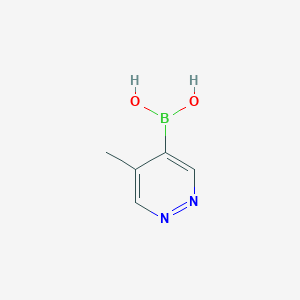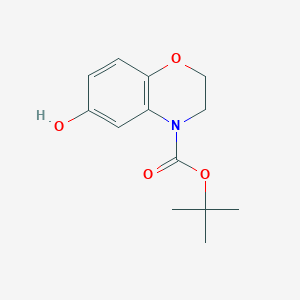![molecular formula C10H13N3O B13458167 {[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
{[(1-Azidopropan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is an organic compound that features an azide group attached to a propan-2-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Azidopropan-2-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Intermediate: The starting material, 2-bromo-1-azidopropane, is prepared by reacting 2-bromopropane with sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Final Product: The intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azide group, which can be explosive.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The azide group in {[(1-Azidopropan-2-yl)oxy]methyl}benzene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen reaction.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
{[(1-Azidopropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group allows for click chemistry applications, enabling the conjugation of biomolecules for research in biology and medicine.
Mecanismo De Acción
The mechanism of action of {[(1-Azidopropan-2-yl)oxy]methyl}benzene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl azide: Similar in structure but lacks the propan-2-yl group.
Propargyl azide: Contains a propargyl group instead of the propan-2-yl group.
Phenyl azide: Contains a phenyl group directly attached to the azide group.
Uniqueness
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is unique due to the presence of both the azide group and the propan-2-yl group, which provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-azidopropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H13N3O/c1-9(7-12-13-11)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
KXHDVKVTLUQAIH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=[N+]=[N-])OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


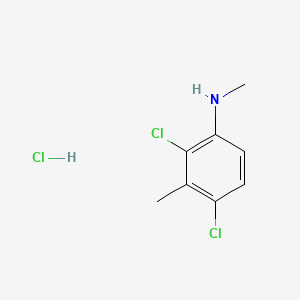
![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)

![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
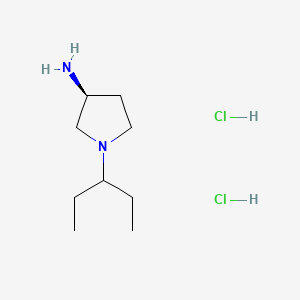
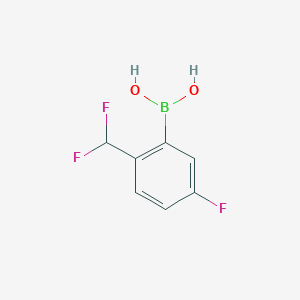
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
